An In-depth Technical Guide to 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine: A Molecule of Untapped Potential
An In-depth Technical Guide to 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine: A Molecule of Untapped Potential
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine, a tryptamine derivative with a unique substitution pattern that suggests potential for novel pharmacological applications. In the absence of extensive published literature on this specific molecule, this document leverages predictive modeling, analysis of structurally related compounds, and established principles of medicinal chemistry to offer a foundational understanding for researchers venturing into its exploration.
Molecular Structure and Physicochemical Profile
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine is a member of the tryptamine family, characterized by an indole ring system with a two-carbon side chain terminating in an amine group. The defining features of this particular analog are the methyl groups at the 1- and 6-positions of the indole ring.
The hydrochloride salt of this compound has the molecular formula C12H16N2.[1] The core structure consists of a bicyclic indole scaffold, which is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The ethylamine side chain at the 3-position is a common feature of many neuroactive tryptamines.
Structural Elucidation
The chemical structure is unambiguously defined by its IUPAC name and can be represented by the following SMILES and InChI identifiers:
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SMILES: CC1=CC2=C(C=C1)C(=CN2C)CCN[1]
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InChI: InChI=1S/C12H16N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5-6,13H2,1-2H3[1]
The methylation at the 1-position (the indole nitrogen) is significant as it prevents the formation of certain metabolic products and can alter the compound's interaction with biological targets compared to its N-unsubstituted counterpart. The methyl group at the 6-position can influence the electronic properties of the indole ring and may affect receptor binding and metabolic stability.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine. These properties are crucial for predicting its pharmacokinetic behavior, such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 188.27 g/mol | Influences diffusion and transport across biological membranes. |
| XlogP | 1.7[1] | A measure of lipophilicity, affecting solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 28.2 Ų | Predicts transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2 | The indole nitrogen and the primary amine can act as hydrogen bond acceptors. |
| pKa (most basic) | ~10.2 | The primary amine is expected to be protonated at physiological pH, influencing solubility and receptor interactions. |
Table 1: Predicted physicochemical properties of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine.
Anticipated Spectroscopic Profile
For researchers embarking on the synthesis of this compound, a predicted spectroscopic profile is an invaluable tool for structural verification.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole ring, the ethylamine side chain, and the two methyl groups. The chemical shifts will be influenced by the electron-donating nature of the methyl groups and the indole nitrogen.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide further confirmation of the carbon skeleton, with characteristic signals for the indole ring carbons, the aliphatic side chain, and the methyl carbons.
Mass Spectrometry
High-resolution mass spectrometry should show a prominent molecular ion peak corresponding to the exact mass of the protonated molecule ([M+H]⁺) at approximately m/z 189.1386.[1] Fragmentation patterns would likely involve cleavage of the ethylamine side chain, providing further structural information.
Proposed Synthetic Pathway
While no specific synthesis for 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine has been published, a plausible and efficient route can be designed based on well-established indole chemistry. The Fischer indole synthesis is a classic method for constructing the indole ring system and can be adapted for this target molecule.
Caption: Proposed Fischer Indole Synthesis route for 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine.
Step-by-Step Conceptual Protocol
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Fischer Indole Synthesis: React 4-methylphenylhydrazine with a suitable ketone, such as 4,4-diethoxy-N,N-dimethylbutan-1-amine, under acidic conditions to form the 1,6-dimethylindole-3-carbaldehyde.
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Henry Reaction: Condense the resulting aldehyde with nitromethane in the presence of a base to yield (E)-1,6-dimethyl-3-(2-nitrovinyl)-1H-indole.
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Reduction: Reduce the nitroalkene using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This will concurrently reduce the nitro group and the double bond to afford the target primary amine.
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Purification: The final product would be purified by column chromatography, and its identity and purity confirmed by NMR, MS, and other relevant analytical techniques.
Potential Biological Activity and Research Applications
The structural similarity of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine to known psychoactive tryptamines, such as N,N-dimethyltryptamine (DMT) and 6-methyltryptamine, suggests that it may interact with various neurotransmitter receptors.
Caption: Potential biological targets for 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine.
Serotonin Receptor Interactions
The primary hypothesis is that this compound will act as a ligand for serotonin (5-HT) receptors, particularly the 5-HT₂A and 5-HT₁A subtypes, which are common targets for tryptamines. The N-methylation on the indole ring may alter its binding affinity and functional activity compared to non-N-methylated analogs.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is another important target for many tryptamines. Activation of this receptor can modulate dopaminergic and serotonergic neurotransmission, suggesting potential therapeutic applications in conditions like schizophrenia and addiction.
Monoamine Oxidase (MAO) Inhibition
The ethylamine side chain makes this compound a potential substrate for monoamine oxidase (MAO), the primary enzyme responsible for the metabolic degradation of tryptamines. The substitution pattern on the indole ring may influence its susceptibility to MAO-A and MAO-B, which would, in turn, affect its oral bioavailability and duration of action.
Future Directions and Conclusion
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine represents an unexplored area of tryptamine chemistry and pharmacology. The unique combination of N-methylation and 6-position methylation offers a promising scaffold for the development of novel research tools and potentially, therapeutic agents.
This guide provides a foundational framework for researchers interested in this molecule. The proposed synthetic route and the predicted physicochemical and biological properties offer a starting point for its synthesis and characterization. Further in vitro and in vivo studies are necessary to elucidate its full pharmacological profile and to determine its potential as a lead compound in drug discovery programs.
References
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PubChem. 2-(1,6-dimethyl-1h-indol-3-yl)ethan-1-amine hydrochloride. [Link]
